
2,3-Difluorodibenzo-P-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins, which are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen atoms, with fluorine atoms substituted at the 2 and 3 positions on the benzene rings. Dioxins, including this compound, are often by-products of industrial processes and combustion activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in less fluorinated or non-fluorinated dioxins.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .
Applications De Recherche Scientifique
2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.
Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of dioxin toxicity and potential therapeutic interventions.
Mécanisme D'action
The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of fluorine and are known for their high toxicity.
Polybrominated dibenzo-P-dioxins (PBDDs): These compounds contain bromine atoms and share similar toxicological properties with PCDDs.
Polychlorinated biphenyls (PCBs): Although structurally different, PCBs exhibit dioxin-like toxicity and are often studied alongside dioxins.
Uniqueness
2,3-Difluorodibenzo-P-dioxin is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atoms can affect the compound’s stability, making it more resistant to metabolic degradation compared to its chlorinated or brominated counterparts .
Propriétés
Numéro CAS |
50585-38-1 |
|---|---|
Formule moléculaire |
C12H6F2O2 |
Poids moléculaire |
220.17 g/mol |
Nom IUPAC |
2,3-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |
Clé InChI |
ULFNOXMWCAHZMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
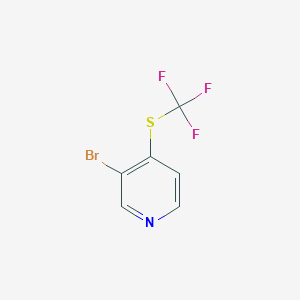
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
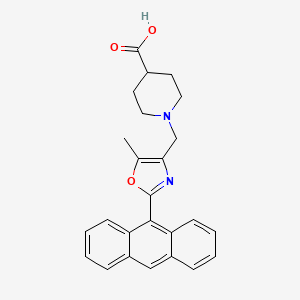
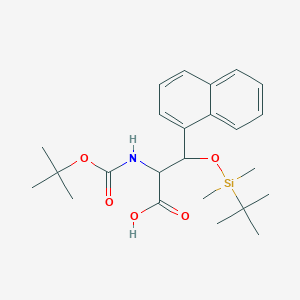
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

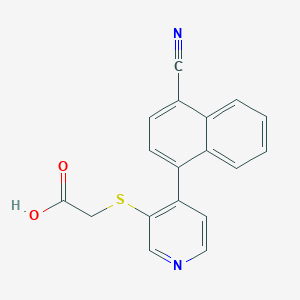
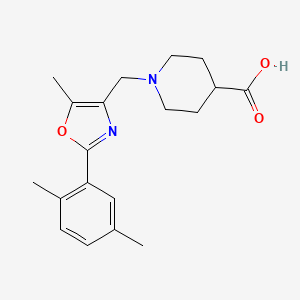

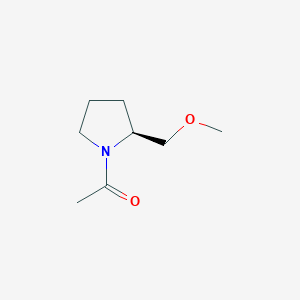
![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)
![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)

